4'-Chloro-3',5'-dimethylbutyrophenone
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Overview
Description
4’-Chloro-3’,5’-dimethylbutyrophenone is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of a chloro group and two methyl groups attached to a butyrophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’,5’-dimethylbutyrophenone typically involves the chlorination of 3’,5’-dimethylbutyrophenone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position.
Industrial Production Methods
On an industrial scale, the production of 4’-Chloro-3’,5’-dimethylbutyrophenone can be achieved through a continuous flow process. This method involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’,5’-dimethylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the chloro group.
Scientific Research Applications
4’-Chloro-3’,5’-dimethylbutyrophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its effects on various microorganisms to develop new therapeutic agents.
Medicine: In medicinal chemistry, 4’-Chloro-3’,5’-dimethylbutyrophenone is explored for its potential as a lead compound in drug discovery. Its structural features are modified to enhance its pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’,5’-dimethylbutyrophenone involves its interaction with specific molecular targets. The chloro group and the methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties and used in disinfectants.
4-Chloro-3,5-dimethylbenzaldehyde: Used as an intermediate in organic synthesis.
4-Chloro-3,5-dimethylbenzoic acid: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness
4’-Chloro-3’,5’-dimethylbutyrophenone stands out due to its butyrophenone backbone, which imparts unique chemical and physical properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its potential biological activities and industrial applications further highlight its significance compared to similar compounds.
Properties
IUPAC Name |
1-(4-chloro-3,5-dimethylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-4-5-11(14)10-6-8(2)12(13)9(3)7-10/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIZOGFTMRTGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C(=C1)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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